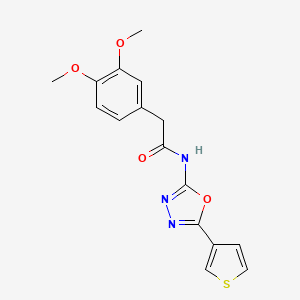

2-(3,4-dimethoxyphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-21-12-4-3-10(7-13(12)22-2)8-14(20)17-16-19-18-15(23-16)11-5-6-24-9-11/h3-7,9H,8H2,1-2H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYKORMZBQKRBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CSC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide represents a novel class of heterocyclic compounds that have garnered interest due to their potential biological activities. This article reviews existing research on the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a 1,3,4-oxadiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- Cytotoxicity Evaluation :

- A study evaluated the cytotoxic activity of several oxadiazole derivatives against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values ranging from 20 μM to 50 μM , suggesting moderate to high cytotoxic activity against these cell lines .

- Mechanism of Action :

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has shown that derivatives of 1,3,4-oxadiazoles possess significant antibacterial and antifungal activities.

Research Findings

- Antibacterial Activity :

- Fungal Inhibition :

Pharmacological Profile

The pharmacological profile of 2-(3,4-dimethoxyphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide includes potential anti-inflammatory and analgesic properties based on its structural analogs.

Comparative Analysis

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of this compound in cancer treatment. The structural features of the compound allow it to interact with various biological targets involved in tumorigenesis.

Case Studies

- A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86.61% .

- Another investigation reported that modifications to the oxadiazole ring enhanced anticancer efficacy, leading to promising results in vitro against glioblastoma cell lines .

Antimicrobial Applications

The antimicrobial activity of the compound has been explored against various pathogens.

Efficacy Against Bacteria

- In vitro studies indicated that certain derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against resistant strains such as Staphylococcus aureus .

- The compound's ability to synergize with existing antibiotics enhances its potential as a treatment option for bacterial infections.

Antiviral Applications

The antiviral properties of compounds containing thiophene and oxadiazole moieties have been investigated with promising results.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound belongs to a broader class of N-(1,3,4-oxadiazol-2-yl)acetamide derivatives. Key structural analogues and their properties are summarized below:

Structural and Physicochemical Comparisons

- Thiophene vs. Benzofuran/Thiazolidinone: The thiophen-3-yl group in the target compound offers a balance of lipophilicity (clogP ≈ 2.8) and planar geometry, favoring membrane penetration and target binding.

- Methoxy Positioning : The 3,4-dimethoxyphenyl group in the target compound and 2c enhances electron-donating effects, stabilizing charge-transfer interactions in enzyme active sites. This contrasts with 4-methoxyphenyl in 2b, which may reduce steric hindrance .

Therapeutic Potential and Limitations

- Thiophene’s electron-rich nature may enhance DNA intercalation or kinase inhibition .

- Antimicrobial Gaps : Unlike benzofuran derivatives (2a/2b), the thiophene substituent may reduce broad-spectrum antimicrobial efficacy due to weaker interactions with bacterial enzymes .

- Enzyme Inhibition : SIRT2 inhibitors () demonstrate that methoxy and arylthio groups are critical for activity. The target compound’s dimethoxyphenyl group may position it as a SIRT2 modulator, but validation is needed .

Q & A

Q. What are the standard synthetic routes for synthesizing 2-(3,4-dimethoxyphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide?

The compound is synthesized via a two-step reaction sequence:

Oxadiazole Core Formation : React 2-amino-5-(thiophen-3-yl)-1,3,4-oxadiazole with chloroacetyl chloride in the presence of triethylamine (TEA) as a catalyst. Reflux in a polar aprotic solvent (e.g., dioxane) for 4–6 hours, monitored by TLC .

Acetamide Coupling : Introduce the 3,4-dimethoxyphenyl moiety via nucleophilic substitution or condensation. Optimize reaction temperature (20–25°C) to minimize side products .

Key Parameters :

- Solvent choice (dioxane or THF) affects reaction kinetics.

- Stoichiometric excess of chloroacetyl chloride (1.2–1.5 eq) improves yield.

Q. What analytical techniques are critical for characterizing this compound?

Post-synthesis characterization involves:

- Spectroscopy :

- Chromatography : HPLC purity assessment (>95%) with C18 columns and acetonitrile/water gradients.

- Melting Point : Compare with literature values (e.g., 251–315°C for analogous oxadiazoles) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound?

Yield optimization strategies include:

- Solvent Screening : Replace dioxane with DMF for better solubility of intermediates .

- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps .

- Stoichiometry Adjustments : Increase chloroacetyl chloride to 1.5 eq to drive the reaction to completion .

Case Study : A low-yield synthesis (2–5% overall) of a structurally similar compound (AZD8931) highlights the need for stepwise purification and intermediate stabilization .

Q. How should contradictory bioactivity data (e.g., variable antimicrobial efficacy) be analyzed?

Methodologies to resolve discrepancies:

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy groups) to isolate bioactive motifs .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

- Dose-Response Studies : Test compound concentrations across a wider range (e.g., 0.1–100 µM) to identify non-linear effects .

Q. What experimental approaches assess pharmacokinetic properties like solubility and bioavailability?

- Solubility Enhancement : Introduce ester derivatives (e.g., ethyl or methyl esters) to improve hydrophilicity .

- In Vitro Assays :

- Caco-2 Cell Permeability : Measure apical-to-basolateral transport to predict intestinal absorption.

- Microsomal Stability : Incubate with liver microsomes to assess metabolic degradation rates.

- LogP Determination : Use shake-flask or HPLC methods to quantify partition coefficients .

Q. What computational strategies predict binding interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with kinases or GPCRs) over 100 ns trajectories to identify stable binding poses .

- Pharmacophore Modeling : Map electrostatic and hydrophobic features to align with active sites (e.g., ATP-binding pockets) .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs to prioritize synthesis .

Q. How can analogs be designed for systematic SAR studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.